molecular formula C24H38O5 B1206610 12-Ketochenodeoxycholic acid CAS No. 2458-08-4

12-Ketochenodeoxycholic acid

Cat. No.: B1206610
CAS No.: 2458-08-4
M. Wt: 406.6 g/mol
InChI Key: MIHNUBCEFJLAGN-DMMBONCOSA-N
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Mechanism of Action

Target of Action

12-Ketochenodeoxycholic acid, also known as 12-Oxochenodeoxycholic acid or 3,7-Dihydroxy-12-oxocholanoic acid, is a bile acid . Bile acids are known to interact with various targets in the body, including the liver and gastrointestinal tract.

Mode of Action

Bile acids, in general, are known to play a role in the digestion and absorption of dietary fats in the small intestine . They act as detergents to solubilize fats and aid in their absorption.

Biochemical Pathways

This compound is an intermediate in the semisynthetic synthesis of ursodeoxycholic acid and chenodeoxycholic acid from the primary bile acid cholic acid . Bile acids are synthesized in the liver from cholesterol through a series of enzymatic reactions. They are then conjugated with glycine or taurine to form bile salts, which are secreted into the bile and stored in the gallbladder .

Pharmacokinetics

Bile acids are typically absorbed in the small intestine and undergo enterohepatic circulation, where they are reabsorbed from the intestine and returned to the liver via the portal vein .

Result of Action

They also regulate cholesterol metabolism and have hormone-like effects, regulating metabolic processes through the activation of bile acid receptors .

Action Environment

The action of this compound, like other bile acids, can be influenced by various environmental factors. For instance, the composition of the diet, particularly the fat content, can affect the secretion of bile acids. Additionally, certain diseases, such as liver disease, can affect bile acid synthesis and secretion .

Biochemical Analysis

Biochemical Properties

3,7-Dihydroxy-12-oxocholanoic acid participates in various biochemical reactions, primarily within the liver and intestines. It interacts with several enzymes, including bile salt hydrolase and 7α-hydroxysteroid dehydrogenase, which facilitate its conversion and recycling within the enterohepatic circulation . These interactions are essential for maintaining the balance and homeostasis of bile acids in the body. Additionally, 3,7-Dihydroxy-12-oxocholanoic acid binds to specific proteins such as albumin, aiding in its transport through the bloodstream .

Cellular Effects

3,7-Dihydroxy-12-oxocholanoic acid influences various cellular processes, particularly in hepatocytes (liver cells) and enterocytes (intestinal cells). It modulates cell signaling pathways, including the farnesoid X receptor (FXR) pathway, which regulates bile acid synthesis and cholesterol metabolism . Furthermore, this compound affects gene expression by activating or repressing genes involved in lipid metabolism and detoxification processes . Its impact on cellular metabolism includes the regulation of glucose and lipid homeostasis, contributing to overall metabolic health .

Molecular Mechanism

At the molecular level, 3,7-Dihydroxy-12-oxocholanoic acid exerts its effects through binding interactions with nuclear receptors such as FXR and pregnane X receptor (PXR) . These receptors, upon activation, initiate transcriptional changes that influence bile acid synthesis, transport, and detoxification. The compound also inhibits certain enzymes, such as cholesterol 7α-hydroxylase, reducing the conversion of cholesterol to bile acids . These molecular interactions are critical for maintaining bile acid homeostasis and preventing toxic accumulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3,7-Dihydroxy-12-oxocholanoic acid have been studied extensively. It is relatively stable under physiological conditions but can undergo oxidation and reduction reactions over time . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, including alterations in bile acid transport and metabolism . These temporal effects are crucial for understanding its role in chronic conditions and therapeutic applications.

Dosage Effects in Animal Models

Animal studies have demonstrated that the effects of 3,7-Dihydroxy-12-oxocholanoic acid vary with dosage. At low doses, it promotes bile flow and enhances lipid digestion . At high doses, it can induce hepatotoxicity and disrupt normal liver function . Threshold effects have been observed, where a specific concentration range is required to achieve therapeutic benefits without adverse effects. These findings are essential for determining safe and effective dosage regimens in clinical settings.

Metabolic Pathways

3,7-Dihydroxy-12-oxocholanoic acid is involved in several metabolic pathways, including the primary bile acid synthesis pathway . It interacts with enzymes such as cholesterol 7α-hydroxylase and sterol 12α-hydroxylase, which catalyze its formation and conversion . The compound also affects metabolic flux by modulating the levels of intermediate metabolites, influencing overall bile acid pool size and composition .

Transport and Distribution

Within cells and tissues, 3,7-Dihydroxy-12-oxocholanoic acid is transported by specific bile acid transporters, including the bile salt export pump (BSEP) and the sodium-taurocholate cotransporting polypeptide (NTCP) . These transporters facilitate its movement across cellular membranes, ensuring efficient distribution and localization. The compound’s interaction with binding proteins such as albumin also aids in its systemic circulation and accumulation in target tissues .

Subcellular Localization

3,7-Dihydroxy-12-oxocholanoic acid is primarily localized in the endoplasmic reticulum and mitochondria of hepatocytes . Its subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is crucial for its activity, as it allows the compound to interact with enzymes and receptors involved in bile acid synthesis and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Ketochenodeoxycholic acid typically involves the reduction of 3,7-, 3,12-, and 3,7,12-oxo derivatives. The process includes protecting the 3-keto group as a dimethyl ketal, followed by reduction with sodium borohydride to introduce the hydroxyl groups at positions 7 and 12 .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

12-Ketochenodeoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, ketonated, and substituted derivatives of this compound .

Scientific Research Applications

12-Ketochenodeoxycholic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-Ketochenodeoxycholic acid is unique due to the presence of both hydroxyl groups at positions 3 and 7 and a keto group at position 12. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNUBCEFJLAGN-DMMBONCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334921
Record name 12-Ketochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,7-Dihydroxy-12-oxocholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2458-08-4
Record name 12-Ketochenodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2458-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydroxy-12-oxocholanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Ketochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 12-KETOCHENODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
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Record name 3,7-Dihydroxy-12-oxocholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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